2-Methoxy-11-allyloxy-N-methylaporphine
Description
2-Methoxy-11-allyloxy-N-methylaporphine is an aporphine alkaloid characterized by a tetracyclic structure derived from isoquinoline precursors. Its core scaffold includes a benzylisoquinoline backbone modified with methoxy (-OCH₃) and allyloxy (-OCH₂CHCH₂) substitutions at positions 2 and 11, respectively, and an N-methyl group on the nitrogen atom.
Properties
Molecular Formula |
C21H23NO2 |
|---|---|
Molecular Weight |
321.4 g/mol |
IUPAC Name |
(6aR)-2-methoxy-6-methyl-11-prop-2-enoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline |
InChI |
InChI=1S/C21H23NO2/c1-4-10-24-19-7-5-6-14-12-18-20-15(8-9-22(18)2)11-16(23-3)13-17(20)21(14)19/h4-7,11,13,18H,1,8-10,12H2,2-3H3/t18-/m1/s1 |
InChI Key |
DQHOPVHCOMQTNV-GOSISDBHSA-N |
Isomeric SMILES |
CN1CCC2=C3[C@H]1CC4=C(C3=CC(=C2)OC)C(=CC=C4)OCC=C |
Canonical SMILES |
CN1CCC2=C3C1CC4=C(C3=CC(=C2)OC)C(=CC=C4)OCC=C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Comparison
Key Observations :
- Substituent Diversity: While 2-Methoxy-11-allyloxy-N-methylaporphine features methoxy and allyloxy groups, phenolic acids (e.g., compound 17) and flavones (e.g., compound 23) prioritize hydroxyl and methoxy substitutions. Allyloxy groups are rare in the listed compounds.
- Backbone Complexity: Aporphines exhibit a rigid tetracyclic structure, whereas flavones and phenylpropanoids have simpler planar or linear scaffolds.
Functional and Pharmacological Comparison
- Dopaminergic Activity: Aporphine alkaloids like apomorphine are known dopamine agonists, but the pharmacological profile of 2-Methoxy-11-allyloxy-N-methylaporphine remains unstudied in the evidence.
- Antioxidant Potential: Phenolic acids (e.g., caffeic acid (20)) and flavones (e.g., thalassiolin B (26)) exhibit strong antioxidant properties due to hydroxyl groups . Aporphines may lack comparable activity due to fewer free hydroxyl groups.
- Antimicrobial Effects : Syringin (22) and chicoric acid (21) show antimicrobial activity, but aporphines typically target neurological pathways rather than microbial systems.
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